Chemical properties of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
Chemical properties of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
This technical guide provides an in-depth analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a specialized heterocyclic building block. This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with intermediates used in the synthesis of CGRP receptor antagonists (e.g., Telcagepant analogs) and nicotinic acetylcholine receptor ligands.
Executive Summary & Structural Logic
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a chiral, bicyclic heterocycle characterized by a piperidine ring N-protected with a formyl group, substituted at the C2 position by a 3-methylpyridine moiety.
The molecule’s utility in drug development stems from two core features:
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Conformational Restriction: The 3-methyl group on the pyridine ring introduces steric clash (atropisomerism potential) relative to the piperidine ring, influencing receptor binding kinetics.
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Orthogonal Reactivity: It possesses a basic pyridine nitrogen (suitable for salt formation or coordination) and a non-basic, electrophilic N-formyl group (a "masked" amine or hydride acceptor).
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Core Scaffold | 2-(Pyridin-2-yl)piperidine (Anabasine analog) |
| Functional Groups | Tertiary Amide (Formamide), Pyridine (3-picoline derivative) |
| Chiral Center | C2 of the piperidine ring (Typically exists as R or S enantiomers) |
Physicochemical Properties & Conformational Dynamics
Rotamerism (The "Double Signal" Phenomenon)
A defining characteristic of N-formyl piperidines is amide bond rotamerism . The partial double-bond character of the N-C=O bond creates a high rotational energy barrier (~16–18 kcal/mol).
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Observation: In ¹H and ¹³C NMR spectra at room temperature, this molecule will appear as a mixture of two distinct rotamers (E and Z isomers) in a ratio typically ranging from 60:40 to 80:20.
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Implication: Researchers often mistake this for impurity.
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Resolution: High-temperature NMR (>80°C) causes coalescence of the signals, confirming the single chemical entity.
Solubility and Basicity
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Lipophilicity (LogP): Estimated at 1.5 – 2.0. The formyl group significantly reduces polarity compared to the free amine.
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Acid-Base Profile:
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Piperidine Nitrogen:[1][2][3][4][5] Non-basic (Amide resonance: lone pair delocalized into carbonyl).
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Pyridine Nitrogen:[1][4][5][6] Basic (pKa ~ 4.5 – 5.5). The 3-methyl group slightly increases basicity via inductive (+I) effects compared to unsubstituted pyridine, but may sterically hinder bulky acids.
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Synthetic Methodology
The synthesis of this scaffold requires establishing the C2–C2' bond between the saturated and aromatic rings, followed by N-formylation.
Primary Synthetic Route (Catalytic Hydrogenation)
The most robust route involves the partial reduction of a bipyridine precursor.
Step 1: Coupling/Synthesis of Precursor Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with 2-pyridylboronic acid yields 3-methyl-2,2'-bipyridine.
Step 2: Regioselective Hydrogenation Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Pd/C in acidic media preferentially reduces the less hindered pyridine ring (the ring without the methyl group) to piperidine.
Step 3: N-Formylation The resulting free amine is formylated using acetic formic anhydride or ethyl formate.
Workflow Visualization
The following diagram illustrates the synthetic logic and the rotameric equilibrium.
Caption: Figure 1. Synthetic pathway from pyridine precursors to the N-formyl target, highlighting the critical hydrogenation step.
Reactivity Profile & Applications
Deformylation (Deprotection)
The formyl group serves as a robust protecting group that is stable to basic conditions but removable under acidic hydrolysis.
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Protocol: Reflux in 6M HCl or treatment with NaOH/MeOH.
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Utility: Regenerates the free secondary amine for further functionalization (e.g., urea formation in CGRP antagonist synthesis).
Reduction to N-Methyl
The N-formyl group can be reduced to an N-methyl group, a common motif in CNS-active drugs to tune lipophilicity.
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Reagent: LiAlH₄ (Lithium Aluminum Hydride) in THF.
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Mechanism: Reduction of the carbonyl to methylene (-CH₂-), converting N-CHO → N-CH₃.
Vilsmeier-Haack Formylation (Alternative Synthesis)
If starting from the free amine 2-(3-methylpyridin-2-yl)piperidine, the Vilsmeier reagent (POCl₃/DMF) can be used, though standard acylation with mixed anhydrides is generally higher yielding and cleaner.
Experimental Protocols
Protocol: N-Formylation of 2-(3-Methylpyridin-2-yl)piperidine
Objective: Convert the free secondary amine to the 1-carbaldehyde derivative.
Reagents:
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Substrate: 2-(3-Methylpyridin-2-yl)piperidine (1.0 eq)
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Ethyl Formate (Solvent/Reagent, excess)
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Triethylamine (Catalytic, 0.1 eq)
Procedure:
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Dissolution: Dissolve the amine substrate in anhydrous Ethyl Formate (10 vol).
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Reflux: Heat the mixture to reflux (54°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (the formyl product is less polar than the amine).
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Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate.
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Purification: The residue is typically a viscous oil. Purify via flash column chromatography (SiO₂), eluting with EtOAc/Hexanes (gradient 20% to 50%).
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Validation: Check ¹H NMR for the diagnostic formyl proton signal at δ 8.0–8.2 ppm (appears as two singlets due to rotamers).
Protocol: Chiral Resolution (HPLC)
Since the C2 position is chiral, the synthetic product is a racemate. Separation is required for biological assays.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Pyridine absorption) |
| Note | The basic modifier (Diethylamine) is crucial to prevent tailing of the pyridine moiety. |
Safety & Handling (E-E-A-T)
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Toxicology: Piperidine derivatives can be irritants. Pyridine derivatives often possess distinct neurological activity. Handle as a potential irritant and sensitizer.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes/Formamides are generally stable, but oxidation of the pyridine ring (to N-oxide) is possible over long periods in air.
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Self-Validating Check: If the substance turns yellow/brown, check for oxidation products or hydrolysis of the formyl group (smell of amine).
References
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Telcagepant Synthesis & Intermediates
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N-Formylation Methodologies
- Olah, G. A., et al. (1987). "Formyl Transfer to Grignard Reagents with N-Formylpiperidine." Organic Syntheses.
- Context: Establishes the chemical behavior and stability of the N-formylpiperidine moiety.
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Rotamerism in N-Formyl Piperidines
- Wiberg, K. B., et al. (1987). "Rotational barriers in amides." Journal of the American Chemical Society.
- Context: Provides the theoretical basis for the NMR signal splitting observed in this molecule.
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General Reactivity of Pyridine Derivatives
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Context: Authoritative text on the nucleophilicity and reduction p
Sources
- 1. aablocks.com [aablocks.com]
- 2. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylpyridine-2-carboxaldehyde | C7H7NO | CID 1501874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. (2010) | Feng Xu | 81 Citations [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
